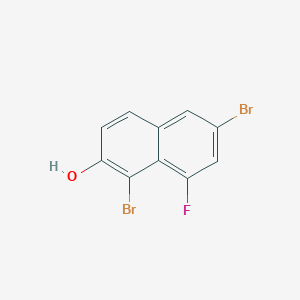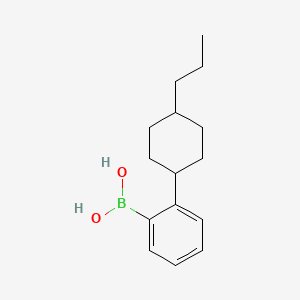
4-(Propylcyclohexane)phenylboronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propylcyclohexane)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a propylcyclohexane group attached to a phenyl ring, which is further bonded to a boronic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcyclohexane)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Propylcyclohexane)phenylboronicacid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propylcyclohexane)phenylboronicacid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Propylcyclohexane)phenylboronicacid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, including catalysis and molecular recognition .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the propylcyclohexane group, making it less hydrophobic and less sterically hindered.
4-Propylphenylboronic Acid: Similar structure but without the cyclohexane ring, leading to different reactivity and solubility properties.
Uniqueness: 4-(Propylcyclohexane)phenylboronicacid is unique due to its combined structural features of a propylcyclohexane group and a boronic acid group attached to a phenyl ring. This combination imparts specific steric and electronic properties, making it particularly useful in selective chemical reactions and applications where both hydrophobicity and reactivity are required .
Eigenschaften
CAS-Nummer |
1315335-67-1 |
|---|---|
Molekularformel |
C15H23BO2 |
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
[2-(4-propylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h3-4,6-7,12-13,17-18H,2,5,8-11H2,1H3 |
InChI-Schlüssel |
QEYYGOMUSLDSJM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2CCC(CC2)CCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

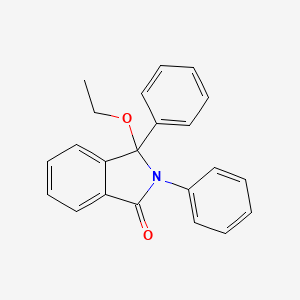
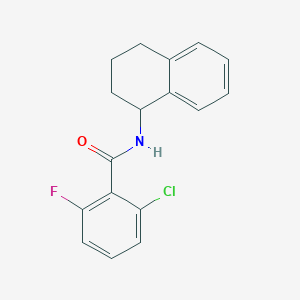
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
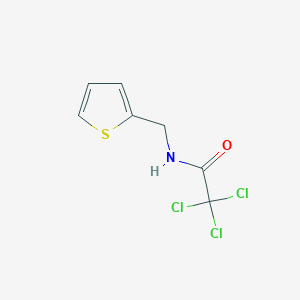
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)


